molecular formula C12H15FN2O3 B11014496 N-(2-fluoro-5-nitrophenyl)-3,3-dimethylbutanamide

N-(2-fluoro-5-nitrophenyl)-3,3-dimethylbutanamide

Cat. No.: B11014496
M. Wt: 254.26 g/mol
InChI Key: WBJZVHVCTRFJAW-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-3,3-dimethylbutanamide is an organic compound with a complex structure that includes a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)-3,3-dimethylbutanamide typically involves the reaction of 2-fluoro-5-nitroaniline with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 2-fluoro-5-aminophenyl-3,3-dimethylbutanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-fluoro-5-nitrophenyl-3,3-dimethylbutanoic acid and the corresponding amine.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to biological targets. The amide moiety can form hydrogen bonds with proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluoro-5-nitrophenyl)-3,3-dimethylbutanamide is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties. The combination of these functional groups with the butanamide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H15FN2O3

Molecular Weight

254.26 g/mol

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-3,3-dimethylbutanamide

InChI

InChI=1S/C12H15FN2O3/c1-12(2,3)7-11(16)14-10-6-8(15(17)18)4-5-9(10)13/h4-6H,7H2,1-3H3,(H,14,16)

InChI Key

WBJZVHVCTRFJAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

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